- Synthesis of useful functionalized prenyl derivatives in the E or Z configurationSynlett, 1991, (11), 795-6,
Cas no 931-23-7 (Hydroxybutenolide)

Hydroxybutenolide structure
Nom du produit:Hydroxybutenolide
Numéro CAS:931-23-7
Le MF:C5H6O3
Mégawatts:114.099341869354
MDL:MFCD15145822
CID:752846
PubChem ID:5279300
Hydroxybutenolide Propriétés chimiques et physiques
Nom et identifiant
-
- 2(5H)-Furanone, 5-hydroxy-3-methyl-
- 2-hydroxy-4-methyl-2H-furan-5-one
- 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)
- Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)
- 2(5H)-Furanone, 3,5-dihydroxy-
- 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran
- 4-Hydroxy-2-methylbut-2-en-4-olide
- 5-Hydroxy-3-methyl-2-butenolide
- 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one
- 4-Hydroxy-2-methylbut-2-enolide
- DTXSID90415048
- H1747
- CS-0139161
- C77517
- 931-23-7
- 5-hydroxy-3-methyl-2(5H)-furanone
- SY219275
- EN300-320927
- MFCD15145822
- 5-hydroxy-3-methylfuran-2(5H)-one
- ghl.PD_Mitscher_leg0.903
- CHEBI:195253
- SCHEMBL7548600
- 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid
- 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE
- Hydroxybutenolide
-
- MDL: MFCD15145822
- Piscine à noyau: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
- La clé Inchi: HQIZYPQNJWENRT-UHFFFAOYSA-N
- Sourire: O=C1C(C)=CC(O)O1
Propriétés calculées
- Qualité précise: 114.031694049g/mol
- Masse isotopique unique: 114.031694049g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 8
- Nombre de liaisons rotatives: 0
- Complexité: 148
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.5Ų
- Le xlogp3: 0
Hydroxybutenolide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320927-5.0g |
5-hydroxy-3-methyl-2,5-dihydrofuran-2-one |
931-23-7 | 95.0% | 5.0g |
$338.0 | 2025-03-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18400-100mg |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 98% | 100mg |
¥67.0 | 2024-07-19 | |
eNovation Chemicals LLC | D918187-1g |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 95% | 1g |
$590 | 2024-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-200MG |
5-Hydroxy-3-methyl-2(5H)-furanone |
931-23-7 | >95.0%(GC) | 200mg |
¥280.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-1G |
5-Hydroxy-3-methyl-2(5H)-furanone |
931-23-7 | >95.0%(GC) | 1g |
¥780.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-200MG |
Hydroxybutenolide |
931-23-7 | 95.0%(GC) | 200MG |
¥450.0 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |
Hydroxybutenolide |
931-23-7 | 95.0%(GC) | 1G |
¥1450.0 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |
Hydroxybutenolide |
931-23-7 | 95.0%(GC) | 1g |
¥780.0 | 2024-07-20 | |
Aaron | AR01BY40-5g |
5-hydroxy-3-methyl-2,5-dihydrofuran-2-one |
931-23-7 | 98% | 5g |
$444.00 | 2025-02-09 | |
eNovation Chemicals LLC | D918187-1g |
5-Hydroxy-3-methylfuran-2(5H)-one |
931-23-7 | 95% | 1g |
$590 | 2025-02-20 |
Hydroxybutenolide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Référence
Méthode de production 2
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrochloric acid
Référence
- Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanonesHelvetica Chimica Acta, 1979, 62(5), 1614-21,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water
Référence
- 2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolidesTetrahedron Letters, 1990, 31(29), 4227-8,
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 26 h, 120 °C; cooled
Référence
- A new expedient synthesis of 3-methyl-2(5H)-furanone, the common substructure in strigolactones, and its proposed biosynthesisSynthesis, 2010, (19), 3271-3273,
Méthode de production 6
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 48 h, 100 °C
Référence
- (PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylationTetrahedron, 2004, 60(34), 7391-7396,
Méthode de production 8
Méthode de production 9
Conditions de réaction
1.1 Catalysts: Sulfuric acid Solvents: Water ; 12 h, 110 °C
Référence
- Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to StrigolactonesAngewandte Chemie, 2020, 59(32), 13479-13483,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrochloric acid
Référence
- Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig typeJournal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Acetic acid ; 4 h, rt → reflux
1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C
1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C
Référence
- Strigolactone formulations and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 12
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Structural Requirements of Strigolactones for Hyphal Branching in AM FungiPlant and Cell Physiology, 2010, 51(7), 1104-1117,
Méthode de production 14
Méthode de production 15
Méthode de production 16
Conditions de réaction
1.1 Reagents: Amberlyst 15 Solvents: Water
Référence
- A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolidesSynlett, 1998, (1), 31-32,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Ethanol , Water ; 4 h, rt → reflux
Référence
- Methods for hydraulic enhancement of crops, World Intellectual Property Organization, , ,
Méthode de production 18
Méthode de production 19
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; rt → reflux; 16 h, reflux
Référence
- Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid, China, , ,
Méthode de production 20
Hydroxybutenolide Raw materials
- Methylmalonic Acid
- 2-Butenoic acid, 4-(dimethylhydrazono)-2-methyl-, methyl ester, (E,E)-
- 5-bromo-3-methyl-2(5H)-Furanone
- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5R)-rel-
- Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate
- Glyoxal
- Butanoic acid, 2,4,4-trichloro-2-methyl-, methyl ester
- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5S)-rel-
- 2-Butenoic acid, 2-methyl-4-oxo-, methyl ester, (Z)- (9CI)
Hydroxybutenolide Preparation Products
Hydroxybutenolide Littérature connexe
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:931-23-7)Hydroxybutenolide

Pureté:99%
Quantité:1g
Prix ($):161.0
atkchemica
(CAS:931-23-7)Hydroxybutenolide

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête